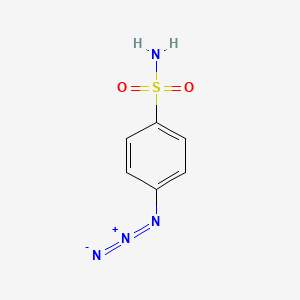
4-Azidobenzenesulfonamide
Übersicht
Beschreibung
4-Azidobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It contains a sulfonamide group that is S-linked to a benzene ring and an azide group attached to the benzene ring.
Wirkmechanismus
Target of Action
The primary target of 4-Azidobenzenesulfonamide is the cyclooxygenase (COX) enzyme , particularly the COX-2 isozyme . COX enzymes play a crucial role in the inflammation process, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting DHPS, this compound disrupts the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
The action of this compound affects the folic acid metabolism cycle . By inhibiting the DHPS enzyme, it disrupts the synthesis of folic acid, a crucial component for bacterial growth and reproduction . This leads to the inhibition of bacterial growth, exerting its antibacterial effects .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. It has been shown to have good antibacterial activity against several bacterial strains . For instance, certain derivatives of this compound have shown similar inhibitory activity against Candida albicans as the positive control drug fluconazole .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of sulfonamides can be inhibited by pus .
Biochemische Analyse
Biochemical Properties
4-Azidobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One of the key enzymes it interacts with is dihydropteroate synthase (DHPS). In silico molecular docking analysis has revealed that this compound successfully occupies the pterin-binding site of DHPS, implying that it exerts its activity by inhibiting this microbial enzyme . This inhibition is crucial for its antimicrobial properties, as DHPS is essential for the synthesis of folate in bacteria.
Additionally, this compound has been shown to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. The inhibition of CA IX by this compound leads to a reduction in tumor cell proliferation and induces apoptosis . This interaction highlights the compound’s potential as an anticancer agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of CA IX, which leads to changes in pH and metabolic shifts within the tumor cells.
In microbial cells, this compound inhibits the growth of Gram-positive and Gram-negative bacteria by targeting DHPS . This inhibition disrupts folate synthesis, which is essential for bacterial growth and replication.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and subsequent inhibition of their activity. As mentioned earlier, this compound binds to the pterin-binding site of DHPS, preventing the enzyme from catalyzing the synthesis of folate . This inhibition leads to a depletion of folate in bacterial cells, ultimately resulting in their death.
In cancer cells, this compound inhibits CA IX, an enzyme that plays a crucial role in maintaining pH balance and supporting anaerobic glycolysis in tumor cells . By inhibiting CA IX, this compound disrupts the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent inhibition of target enzymes over extended periods .
Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of bacterial growth and cancer cell proliferation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth and reduce tumor size without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as DHPS and CA IX. The inhibition of DHPS disrupts the folate synthesis pathway in bacteria, leading to a depletion of folate and subsequent bacterial death . In cancer cells, the inhibition of CA IX affects the glycolytic pathway, leading to changes in pH and metabolic shifts that reduce cell proliferation and induce apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that the compound is efficiently taken up by cancer cells, particularly those overexpressing CA IX . This selective uptake enhances the compound’s anticancer activity while minimizing its effects on normal cells.
In bacterial cells, this compound is transported across the cell membrane and accumulates in the cytoplasm, where it exerts its inhibitory effects on DHPS . The compound’s distribution within tissues and its ability to reach target sites are crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. In cancer cells, the compound is primarily localized in the cytoplasm, where it interacts with CA IX and inhibits its activity . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.
In bacterial cells, this compound is also localized in the cytoplasm, where it binds to DHPS and inhibits folate synthesis . The compound’s ability to reach its target enzymes within the cell is essential for its antimicrobial activity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Azidobenzolsulfonamid beinhaltet typischerweise die Diazotierung von 4-Aminobenzolsulfonamid, gefolgt von einer Reaktion mit Natriumazid. Der Prozess beginnt mit der Diazotierung von 4-Aminobenzolsulfonamid unter Verwendung von salpetriger Säure, die in situ aus Natriumnitrit und Salzsäure erzeugt wird. Das resultierende Diazoniumsalz wird dann mit Natriumazid umgesetzt, um 4-Azidobenzolsulfonamid zu erhalten .
Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für 4-Azidobenzolsulfonamid nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren. Dies beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Reagenzkonzentrationen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Azidobenzolsulfonamid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Azidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Reduktionsreaktionen: Die Azidgruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Cycloadditionsreaktionen: Die Azidgruppe kann 1,3-dipolare Cycloadditionsreaktionen mit Alkinen eingehen, um Triazole zu bilden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Alkohole.
Reduktionsreaktionen: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators oder Lithiumaluminiumhydrid.
Cycloadditionsreaktionen: Alkine und Kupfer(I)-Katalysatoren werden typischerweise in Click-Chemie-Reaktionen verwendet.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Verschiedene substituierte Benzolsulfonamide.
Reduktionsreaktionen: 4-Aminobenzolsulfonamid.
Cycloadditionsreaktionen: 1,2,3-Triazolderivate.
Wissenschaftliche Forschungsanwendungen
4-Azidobenzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen verwendet, insbesondere solchen, die auf bakterielle Infektionen und Entzündungen abzielen.
Materialwissenschaften: Die Verbindung wird bei der Entwicklung von photoresponsiven Materialien und als Vorläufer für die Synthese von funktionalisierten Polymeren eingesetzt.
Biologische Forschung: Es dient als Werkzeug zur Untersuchung von Enzymmechanismen und Proteininteraktionen durch Photoaffinitätsmarkierung.
Industrielle Anwendungen: Es wird bei der Synthese von Farbstoffen und Pigmenten eingesetzt, da es verschiedene chemische Transformationen eingehen kann.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Azidobenzolsulfonamid beinhaltet hauptsächlich seine Fähigkeit, als Photoaffinitätsmarkierung zu fungieren. Bei Belichtung mit ultraviolettem Licht bildet die Azidgruppe ein hochreaktives Nitren-Zwischenprodukt, das kovalent an nahegelegene Biomoleküle binden kann. Diese Eigenschaft macht es nützlich, um molekulare Interaktionen zu untersuchen und Bindungsstellen an Proteinen zu identifizieren .
Ähnliche Verbindungen:
4-Aminobenzolsulfonamid: Ein Vorläufer bei der Synthese von 4-Azidobenzolsulfonamid.
4-Nitrobenzolsulfonamid: Ein weiteres Benzolsulfonamidderivat mit unterschiedlicher Reaktivität.
4-Chlorbenzolsulfonamid: Ähnliche Struktur, jedoch mit einem Chlorsubstituenten anstelle einer Azidgruppe.
Eindeutigkeit: 4-Azidobenzolsulfonamid ist aufgrund seiner Azidgruppe einzigartig, die eine unterschiedliche Reaktivität verleiht und spezifische Anwendungen wie Photoaffinitätsmarkierung und Click-Chemie ermöglicht. Dies unterscheidet es von anderen Benzolsulfonamidderivaten, denen die Azidfunktionalität fehlt .
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzenesulfonamide: A precursor in the synthesis of 4-azidobenzenesulfonamide.
4-Nitrobenzenesulfonamide: Another benzenesulfonamide derivative with different reactivity.
4-Chlorobenzenesulfonamide: Similar structure but with a chlorine substituent instead of an azide group.
Uniqueness: this compound is unique due to its azide group, which imparts distinct reactivity and allows for specific applications such as photoaffinity labeling and click chemistry. This sets it apart from other benzenesulfonamide derivatives that lack the azide functionality .
Eigenschaften
IUPAC Name |
4-azidobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEFHQIOSJWWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36326-86-0 | |
| Record name | NSC80928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-azidobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-Azidobenzenesulfonamide in current research?
A1: this compound is primarily utilized as a building block in organic synthesis, specifically for creating 1,2,3-triazole rings via the 1,3-dipolar cycloaddition reaction with alkynes. This reaction, often catalyzed by copper(I), is widely known as "click chemistry" due to its high efficiency and selectivity. [, , , ]
Q2: Why is the incorporation of this compound into larger molecules of interest?
A2: The sulfonamide group within this compound plays a crucial role in biological activity. Compounds containing this group exhibit a range of pharmacological properties, including inhibition of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and their dysregulation is implicated in diseases like cancer. Therefore, incorporating this compound into larger structures allows researchers to explore its potential as a scaffold for developing novel therapeutics, particularly carbonic anhydrase inhibitors. []
Q3: Can you provide an example of how this compound has been used to synthesize potentially valuable compounds?
A3: Researchers have successfully synthesized triazole-linked O-glycosides of benzene sulfonamides utilizing this compound as a starting material. [] These glycoconjugates demonstrated promising inhibitory activity against human carbonic anhydrase (hCA) isozymes, including the tumor-associated hCA IX. This finding highlights the potential of this compound-derived compounds as leads for developing anticancer agents.
Q4: Beyond carbonic anhydrase inhibition, are there other biological activities associated with this compound derivatives?
A4: Studies have investigated the antibacterial activity of triazole compounds synthesized using this compound. [, ] Researchers observed varying levels of efficacy against both Gram-positive and Gram-negative bacteria, suggesting the potential of these derivatives as antibacterial agents.
Q5: What analytical techniques are commonly used to characterize compounds derived from this compound?
A5: Researchers rely on various spectroscopic techniques to characterize the synthesized compounds. These include Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and purity, and Mass Spectrometry (MS) to confirm the molecular weight. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


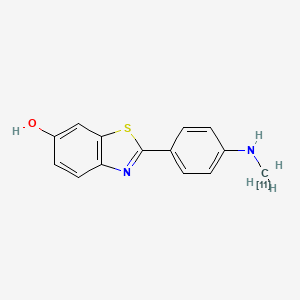
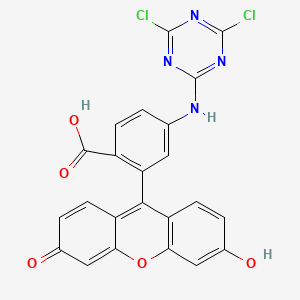
![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)

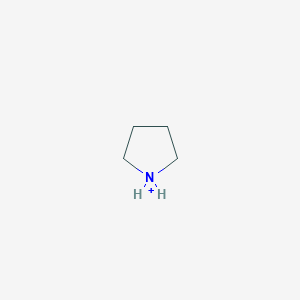


![N-CYCLOPROPYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)ACETAMIDE](/img/structure/B1226576.png)
![2-[1-(2-Hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B1226577.png)
![2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B1226578.png)
![(4-Methyl-1-piperazinyl)-(2-thieno[3,2-b][1]benzothiolyl)methanone](/img/structure/B1226579.png)
![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)
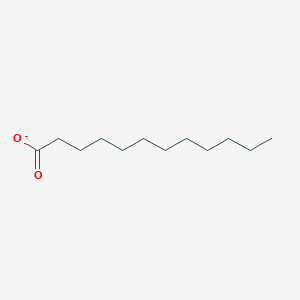
![N-(2-methoxyethyl)-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B1226590.png)
